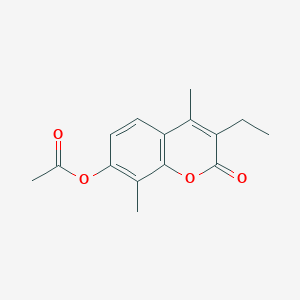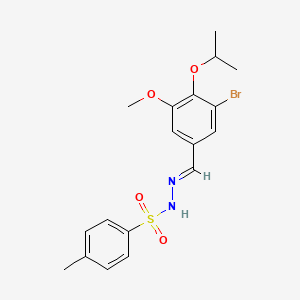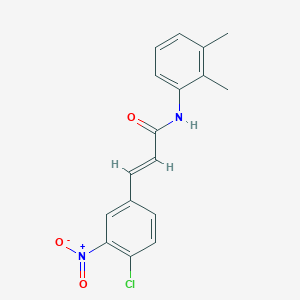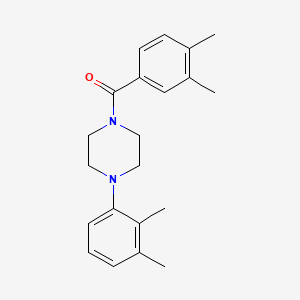
N,N,2,4,5-pentamethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,4,5-pentamethylbenzenesulfonamide, also known as PMBSA, is a sulfonamide derivative that has garnered significant interest in the scientific community due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and is commonly used in the synthesis of various compounds. In
Applications De Recherche Scientifique
N,N,2,4,5-pentamethylbenzenesulfonamide has been extensively used in various scientific research applications due to its unique properties. It has been used as a catalyst in various organic reactions, such as the synthesis of 1,2,4-triazole derivatives and the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Additionally, N,N,2,4,5-pentamethylbenzenesulfonamide has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazole derivatives and benzimidazole derivatives.
Mécanisme D'action
The mechanism of action of N,N,2,4,5-pentamethylbenzenesulfonamide is not well understood. However, it is believed to act as a Lewis acid catalyst, which facilitates the reaction between the reactants. It is also believed to form a complex with the reactants, which lowers the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
N,N,2,4,5-pentamethylbenzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory activity in vitro. It has also been reported to exhibit antifungal activity against Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,2,4,5-pentamethylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. Additionally, it has been shown to be an effective catalyst in various organic reactions. However, N,N,2,4,5-pentamethylbenzenesulfonamide has some limitations. It is not very soluble in water, which limits its use in aqueous reactions. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effectiveness in certain reactions.
Orientations Futures
There are several future directions for the use of N,N,2,4,5-pentamethylbenzenesulfonamide in scientific research. One potential area of research is the development of new methods for the synthesis of N,N,2,4,5-pentamethylbenzenesulfonamide and its derivatives. Additionally, N,N,2,4,5-pentamethylbenzenesulfonamide could be used as a catalyst in the synthesis of new compounds with potential biological activity. Finally, further studies could be conducted to investigate the biochemical and physiological effects of N,N,2,4,5-pentamethylbenzenesulfonamide in vitro and in vivo.
Conclusion:
In conclusion, N,N,2,4,5-pentamethylbenzenesulfonamide is a sulfonamide derivative that has garnered significant interest in the scientific community due to its unique properties. It is easy to synthesize and purify, and it has been shown to be an effective catalyst in various organic reactions. While its mechanism of action is not well understood, it has been reported to exhibit anti-inflammatory and antifungal activity in vitro. There are several future directions for the use of N,N,2,4,5-pentamethylbenzenesulfonamide in scientific research, including the development of new methods for its synthesis and its use as a catalyst in the synthesis of new compounds with potential biological activity.
Méthodes De Synthèse
The synthesis of N,N,2,4,5-pentamethylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with 2,4,5-trimethyl aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain N,N,2,4,5-pentamethylbenzenesulfonamide in its pure form. This method has been widely used in the synthesis of other sulfonamide derivatives and is considered to be a reliable and efficient method.
Propriétés
IUPAC Name |
N,N,2,4,5-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-8-6-10(3)11(7-9(8)2)15(13,14)12(4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWQMHDTTMIIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,4,5-pentamethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)




![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)
![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)

